REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].C(CCN=C=O)[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].C(CCN=C=O)[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].C(CCN=C=O)[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:26][C:1]([O:5][CH2:6][CH3:7])=[O:4].[CH2:18]([CH2:17][CH2:16][N:50]=[C:51]=[O:52])[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].[CH2:18]([CH2:17][CH2:16][N:38]=[C:39]=[O:40])[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].[CH2:18]([CH2:17][CH2:16][N:26]=[C:27]=[O:28])[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:1.2.3,5.6.7,8.9,10.11.12|
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2-liter separable flask were put
|
Type
|
ADDITION
|
Details
|
air was introduced into the liquid through a glass tube
|
Type
|
CUSTOM
|
Details
|
to be 70° C
|
Type
|
CUSTOM
|
Details
|
to be between 70 and 80° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].C(CCN=C=O)[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].C(CCN=C=O)[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].C(CCN=C=O)[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:26][C:1]([O:5][CH2:6][CH3:7])=[O:4].[CH2:18]([CH2:17][CH2:16][N:50]=[C:51]=[O:52])[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].[CH2:18]([CH2:17][CH2:16][N:38]=[C:39]=[O:40])[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].[CH2:18]([CH2:17][CH2:16][N:26]=[C:27]=[O:28])[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:1.2.3,5.6.7,8.9,10.11.12|
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2-liter separable flask were put
|
Type
|
ADDITION
|
Details
|
air was introduced into the liquid through a glass tube
|
Type
|
CUSTOM
|
Details
|
to be 70° C
|
Type
|
CUSTOM
|
Details
|
to be between 70 and 80° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].C(CCN=C=O)[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].C(CCN=C=O)[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].C(CCN=C=O)[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:26][C:1]([O:5][CH2:6][CH3:7])=[O:4].[CH2:18]([CH2:17][CH2:16][N:50]=[C:51]=[O:52])[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].[CH2:18]([CH2:17][CH2:16][N:38]=[C:39]=[O:40])[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].[CH2:18]([CH2:17][CH2:16][N:26]=[C:27]=[O:28])[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:1.2.3,5.6.7,8.9,10.11.12|
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2-liter separable flask were put
|
Type
|
ADDITION
|
Details
|
air was introduced into the liquid through a glass tube
|
Type
|
CUSTOM
|
Details
|
to be 70° C
|
Type
|
CUSTOM
|
Details
|
to be between 70 and 80° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |